molecular formula C12H9NO4 B2520348 5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde CAS No. 392730-04-0

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde

Cat. No. B2520348
CAS RN: 392730-04-0
M. Wt: 231.207
InChI Key: ZZQWVTAUNMQOEW-UHFFFAOYSA-N
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Description

Furan-2-carbaldehyde compounds are often used in the synthesis of various pharmaceuticals . They typically have a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a carbaldehyde group (a formyl group, -CHO, attached to the rest of the molecule).


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a furan compound with a suitable phenyl compound . The exact method would depend on the specific substituents on the phenyl ring.


Molecular Structure Analysis

The molecular structure of similar compounds typically involves a furan ring attached to a phenyl ring via a formyl group . The 4-methyl-3-nitrophenyl group suggests that the phenyl ring has a methyl group (-CH3) and a nitro group (-NO2) attached to it.


Chemical Reactions Analysis

The chemical reactions that these compounds undergo would depend on the specific functional groups present in the molecule. For example, the nitro group might undergo reduction to an amine, or the formyl group might be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, the presence of the nitro group might make the compound more reactive, and the presence of the furan ring might affect the compound’s aromaticity .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, such as “5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .

Anti-Ulcer Activity

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas, including anti-ulcer .

Diuretic Activity

Furan derivatives have also been found to have diuretic properties . This makes them potentially useful in the treatment of conditions that benefit from increased urine production.

Muscle Relaxant Activity

Furan-containing compounds have been found to have muscle relaxant properties . This could potentially be useful in the treatment of conditions involving muscle spasms or tension.

Anti-protozoal Activity

Furan derivatives have been found to have anti-protozoal activity . This means they could potentially be used in the treatment of diseases caused by protozoan parasites.

Anticancer Activity

Furan derivatives have been found to have anticancer activity . They have been used in the treatment of various types of cancer, including lung cancer . A new chalcone series has been developed that may be useful in the treatment of lung cancer .

Synthesis of Other Compounds

“5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde” may be used in the synthesis of other compounds, such as 2-methyleneacetohydrazide, a quinoxaline-incorporated Schiff base .

Anti-Inflammatory and Analgesic Activities

Indole derivatives, which can be synthesized from furan derivatives, have been found to have anti-inflammatory and analgesic activities . This suggests that “5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde” could potentially be used in the synthesis of compounds with these properties.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Similar compounds have been found to interfere with the biosynthesis of specific siderophores, which ensure the supply of iron in certain organisms . This could potentially disrupt a variety of processes that rely on iron as a cofactor.

Result of Action

Similar compounds have been found to have antimicrobial activities , suggesting that this compound could potentially have similar effects.

Future Directions

Future research on these compounds could involve exploring their potential uses in pharmaceuticals or other applications, studying their reactivity, or developing safer and more efficient methods for their synthesis .

properties

IUPAC Name

5-(4-methyl-3-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQWVTAUNMQOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde

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